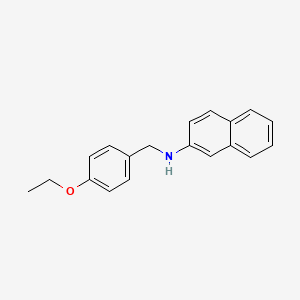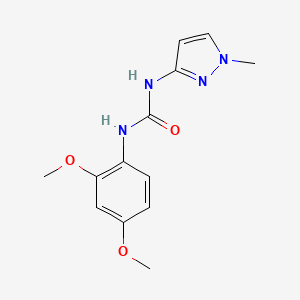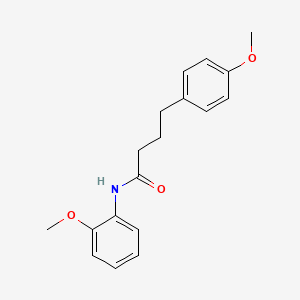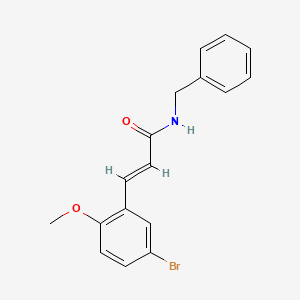![molecular formula C15H15N3O B5881799 N'-[1-(3-aminophenyl)ethylidene]benzohydrazide](/img/structure/B5881799.png)
N'-[1-(3-aminophenyl)ethylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-aminophenyl)ethylidene]benzohydrazide, also known as AEBH, is a synthetic compound with potential applications in scientific research. AEBH is a hydrazide derivative of benzaldehyde and has been studied for its potential pharmacological properties.
Mécanisme D'action
The mechanism of action of N'-[1-(3-aminophenyl)ethylidene]benzohydrazide is not fully understood. It is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. This compound may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in animal models. It has been shown to be well-tolerated and does not cause significant changes in blood chemistry or organ function. This compound has also been shown to have minimal side effects.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[1-(3-aminophenyl)ethylidene]benzohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also stable and has a long shelf-life. This compound has minimal toxicity and side effects, making it a good candidate for in vivo studies. However, this compound has limitations in terms of its specificity and selectivity. It may not be as effective against certain types of cancer or inflammation.
Orientations Futures
There are several future directions for the study of N'-[1-(3-aminophenyl)ethylidene]benzohydrazide. One area of research could focus on improving the specificity and selectivity of this compound. Another area of research could focus on developing new analogs of this compound with improved pharmacological properties. Additionally, further studies could investigate the potential of this compound in combination with other anti-cancer or anti-inflammatory agents. Finally, future studies could investigate the potential of this compound in other disease models, such as neurodegenerative diseases or cardiovascular diseases.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in scientific research. It has been shown to have anti-cancer and anti-inflammatory properties and has minimal toxicity and side effects. This compound has several advantages for lab experiments, but also has limitations in terms of its specificity and selectivity. Future research could focus on improving the pharmacological properties of this compound and investigating its potential in other disease models.
Méthodes De Synthèse
The synthesis of N'-[1-(3-aminophenyl)ethylidene]benzohydrazide involves the reaction of benzaldehyde and hydrazine hydrate in the presence of acetic acid. The resulting product is then reacted with 3-aminophenylethylamine to form this compound. The purity of the compound can be confirmed by thin-layer chromatography and melting point determination.
Applications De Recherche Scientifique
N'-[1-(3-aminophenyl)ethylidene]benzohydrazide has been studied for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential anti-inflammatory properties. It has been shown to reduce inflammation in animal models of arthritis and colitis.
Propriétés
IUPAC Name |
N-[(E)-1-(3-aminophenyl)ethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-11(13-8-5-9-14(16)10-13)17-18-15(19)12-6-3-2-4-7-12/h2-10H,16H2,1H3,(H,18,19)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQKOFRBXDBPEW-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1)/C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5881717.png)
![methyl 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5881729.png)

![8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5881743.png)

![4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol](/img/structure/B5881757.png)


![2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline](/img/structure/B5881791.png)
![3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5881793.png)

![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B5881808.png)
![1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5881830.png)
